molecular formula C18H29NO7 B8114926 Norbornene-PEG4 acetic acid

Norbornene-PEG4 acetic acid

Cat. No.: B8114926
M. Wt: 371.4 g/mol
InChI Key: OMLXNBRCWOCHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG4 acetic acid is a bifunctional linker that contains a norbornene group and an acetic acid group. The norbornene group is known for its high reactivity, especially in bioorthogonal reactions, making it useful for various applications in chemistry and biology. The polyethylene glycol (PEG) spacer enhances the solubility and flexibility of the molecule, facilitating its use in diverse environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 acetic acid typically involves the following steps:

    Norbornene Functionalization: The norbornene group is introduced through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    PEGylation: The polyethylene glycol (PEG) chain is attached to the norbornene group using a coupling reaction, often facilitated by a catalyst.

    Acetic Acid Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the norbornene group reacts with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: this compound derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms of this compound with altered functional groups.

    Substitution: Substituted this compound with new functional groups attached to the norbornene ring.

Scientific Research Applications

Norbornene-PEG4 acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Facilitates the labeling of biomolecules for imaging and tracking studies.

    Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Utilized in the production of advanced materials such as hydrogels and polymers for various applications.

Mechanism of Action

The mechanism of action of Norbornene-PEG4 acetic acid involves its high reactivity in bioorthogonal reactions. The norbornene group can undergo rapid and specific reactions with tetrazines, forming stable adducts. This property is exploited in various applications, such as targeted drug delivery and molecular imaging. The PEG spacer enhances the solubility and reduces the steric hindrance, allowing for efficient interactions with molecular targets.

Comparison with Similar Compounds

    Norbornene-PEG4 amine: Similar structure but with an amine group instead of acetic acid.

    Norbornene-PEG4 alcohol: Contains an alcohol group instead of acetic acid.

    Norbornene-PEG4 thiol: Features a thiol group in place of acetic acid.

Uniqueness: Norbornene-PEG4 acetic acid is unique due to its combination of a highly reactive norbornene group and a versatile acetic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO7/c20-17(21)13-26-10-9-25-8-7-24-6-5-23-4-3-19-18(22)16-12-14-1-2-15(16)11-14/h1-2,14-16H,3-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLXNBRCWOCHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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